molecular formula C7H3BrF3NO2 B1381555 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1214373-82-6

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1381555
CAS No.: 1214373-82-6
M. Wt: 270 g/mol
InChI Key: KKSLGROYWBGBMH-UHFFFAOYSA-N
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Description

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the bromination of 6-(trifluoromethyl)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Major Products Formed

    Substitution: Formation of azido, thiol, or other substituted derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: Potential precursor for developing pharmaceutical agents due to its ability to undergo various chemical modifications.

    Materials Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid depends on its chemical reactivity. The bromine atom and the trifluoromethyl group influence the electron density on the pyridine ring, making it reactive towards nucleophiles and electrophiles. The carboxylic acid group can participate in hydrogen bonding and coordination with metal ions, affecting its interactions in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-pyridinecarboxylic acid: Lacks the trifluoromethyl group, leading to different reactivity and applications.

    6-(Trifluoromethyl)-2-pyridinecarboxylic acid: Lacks the bromine atom, affecting its ability to participate in substitution and coupling reactions.

    3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSLGROYWBGBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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